molecular formula C11H17ClN4O2 B13779350 Theophylline, 8-butyl-, hydrochloride CAS No. 74039-65-9

Theophylline, 8-butyl-, hydrochloride

Cat. No.: B13779350
CAS No.: 74039-65-9
M. Wt: 272.73 g/mol
InChI Key: RPDXLEWRJDWYIP-UHFFFAOYSA-N
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Description

Theophylline, 8-butyl-, hydrochloride (CAS 74039-65-9) is a chemical derivative of the methylxanthine Theophylline, a bronchodilator long used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . The specific research applications and pharmacological profile of this 8-butyl analog are not fully detailed in publicly available literature, making it a compound of interest for exploratory chemical and biological research. The parent compound, Theophylline, is known to function through multiple mechanisms, including non-selective inhibition of phosphodiesterase (PDE) enzymes, which increases intracellular cyclic AMP levels, and antagonism of adenosine receptors at A1, A2, and A3 subtypes . These actions lead to the relaxation of bronchial smooth muscle and are also associated with anti-inflammatory and immunomodulatory effects, particularly at lower concentrations . Researchers may investigate this 8-butyl derivative to study structure-activity relationships (SAR), to develop novel compounds with a modified therapeutic window, or to explore its potential as a biochemical tool. As with other xanthine derivatives, this product is intended For Research Use Only. It is strictly not for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

74039-65-9

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.73 g/mol

IUPAC Name

8-butyl-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride

InChI

InChI=1S/C11H16N4O2.ClH/c1-4-5-6-7-12-8-9(13-7)14(2)11(17)15(3)10(8)16;/h4-6H2,1-3H3,(H,12,13);1H

InChI Key

RPDXLEWRJDWYIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves two key stages:

This process often uses Grignard reagents or other organometallic methods to achieve the alkylation step, followed by acid treatment to form the hydrochloride salt.

Detailed Preparation via Grignard Reaction (Based on CN Patent CN101787029A)

A well-documented method to prepare 8-alkyl substituted theophylline derivatives, including 8-butyl derivatives, involves the use of Grignard reagents reacting with berberine hydrochloride analogs, which share structural similarity with theophylline derivatives.

Stepwise procedure:

Step Description Conditions/Details
1 Weigh 0.1 mol of dry berberine hydrochloride (analogous to theophylline hydrochloride) Place in 500 mL three-neck flask
2 Add 40 mL anhydrous tetrahydrofuran (THF) to form a suspension Conduct under nitrogen atmosphere, cool to -10°C (ice bath)
3 Slowly add prepared Grignard reagent (butylmagnesium bromide) into suspension under nitrogen and ice bath Stir during addition, then remove ice bath
4 Heat mixture to reflux for 2 hours to complete reaction Reflux temperature (approx. 66°C for THF)
5 Centrifuge reaction mixture, collect supernatant Extract supernatant multiple times with THF
6 Concentrate supernatant under vacuum to solid Crystallize solid from methanol
7 Obtain 8-butyl dihydro derivative intermediate Purified as crystalline solid
8 Oxidize intermediate with bromine water in acetic acid (molar ratio 1:1–2) Forms 8-butyl theophylline hydrochloride salt
9 Cool reaction mixture, filter, wash precipitate with 10% sodium metabisulfite and water Final crystallization from methanol yields product

This method yields 8-butyl theophylline hydrochloride with high purity and good yield. The use of Grignard reagent allows selective alkylation at the 8-position, and subsequent oxidation and acid treatment afford the hydrochloride salt form.

Preparation of Theophylline Core (Relevant to 8-Butyl Derivative Synthesis)

The core theophylline structure can be synthesized by methylation and nitrosation of 6-aminouracil derivatives, followed by catalytic hydrogenation, as described in CN104744470A. This method, while focused on theophylline itself, provides the base molecule for further 8-position alkylation.

Step Description Conditions/Details
S1 React 6-aminouracil with dimethyl sulfate in sodium hydroxide solution at 0°C (ice-salt bath) Stir 4-5 hours, filter, wash, dry to obtain 6-amino-1,3-dimethyluracil
S2 Nitrosation with sodium nitrite in acetic acid/water mixture at 78–82°C Stir 28–32 min, cool to 0–2°C, filter and dry to get 6-amino-5-nitroso-1,3-dimethyluracil
S3 Catalytic hydrogenation with palladium on carbon in methanol under 2.5–3.5 MPa hydrogen pressure Stir 3–4 hours, filter, rotary evaporate to brown oil
S4 Cyclization by heating brown oil with triethoxymethane at 97–100°C 3.5–4.5 hours, vacuum distillation to yield theophylline

This synthetic route provides a high-purity theophylline suitable for further functionalization at the 8-position.

Comparative Data Table of Preparation Parameters

Parameter Grignard Alkylation Method (8-Butyl) Core Theophylline Synthesis (Methylation/Nitrosation) Hydrazine Derivative Method (8-Substitution)
Starting Material Berberine hydrochloride analog 6-Aminouracil 8-Chlorotheophylline
Key Reagent Butylmagnesium bromide (Grignard) Dimethyl sulfate, sodium nitrite Hydrazine hydrate
Reaction Conditions -10°C to reflux (2h), N2 atmosphere 0°C to 82°C, acid/base conditions 0–5°C ice bath, reflux (9h)
Catalyst None (organometallic reagent) Palladium on carbon (hydrogenation) None
Purification Vacuum concentration, crystallization Filtration, rotary evaporation, vacuum distillation Neutralization, washing, recrystallization
Yield High (not explicitly quantified) High purity, industrial scale feasible 81% yield for hydrazinyl intermediate
Product Form 8-Butyl theophylline hydrochloride Theophylline base 8-Substituted hydrazinyl derivatives

Research Findings and Industrial Relevance

  • The Grignard reagent-based alkylation method is well-suited for industrial production due to its relatively straightforward reaction conditions and scalability. The use of nitrogen atmosphere and low temperatures helps control selectivity and yield.
  • The core theophylline synthesis via methylation and nitrosation is a robust and environmentally conscious method, employing palladium-carbon catalysts for efficient hydrogenation, resulting in high purity product essential for subsequent functionalization.
  • Hydrazine-based methods provide versatility for synthesizing various 8-substituted derivatives but are more complex and less direct for simple alkyl substitutions like butyl.

Chemical Structure and Logos

  • This compound : A theophylline molecule (1,3-dimethylxanthine) substituted at the 8-position with a butyl group and complexed as a hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-butyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Properties

Theophylline exhibits several pharmacological activities that contribute to its effectiveness in treating respiratory disorders:

  • Bronchodilation : The compound acts as a smooth muscle relaxant in the bronchial airways, facilitating bronchodilation. This effect is crucial for patients suffering from asthma and chronic obstructive pulmonary disease (COPD) where airway constriction occurs .
  • Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase enzymes (specifically types III and IV), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP results in relaxation of bronchial smooth muscle and reduced airway responsiveness to stimuli .
  • Anti-inflammatory Effects : Recent studies have indicated that low doses of theophylline enhance histone deacetylase (HDAC) activity, which may contribute to its anti-inflammatory properties. This mechanism allows corticosteroids to exert their effects more effectively, making theophylline a potential adjunct therapy in asthma management .

Clinical Applications

Theophylline has been extensively studied and utilized in various clinical settings:

  • Asthma Management : Theophylline is used as a bronchodilator to alleviate symptoms in patients with asthma. Its ability to improve airflow and reduce airway hyperresponsiveness has been documented in numerous clinical trials .
  • COPD Treatment : In patients with COPD, theophylline helps manage symptoms by improving lung function and reducing the frequency of exacerbations. It is often considered when other treatments are insufficient .
  • Adjunct Therapy : Theophylline is sometimes used as an adjunct therapy alongside inhaled corticosteroids to enhance overall asthma control. Studies show that it can help reduce eosinophilic inflammation and improve clinical outcomes when combined with corticosteroids .

Case Studies

Several case studies illustrate the efficacy of theophylline in clinical practice:

  • Low-Dose Theophylline in Asthma : A double-blind crossover study involving 14 mild stable asthmatics demonstrated that low-dose theophylline significantly increased HDAC activity and improved clinical parameters such as lung function and eosinophil counts compared to placebo .
  • Long-Term Use in COPD : A longitudinal study assessed patients with severe COPD who were treated with theophylline over an extended period. Results indicated improved lung function and a decrease in exacerbation rates, suggesting that long-term use could be beneficial for maintaining respiratory health .
  • Combination Therapy : A clinical trial explored the effects of combining low-dose theophylline with corticosteroids in asthmatic patients. The findings revealed enhanced anti-inflammatory effects and better control of asthma symptoms compared to corticosteroid treatment alone .

Table 1: Mechanism of Action of Theophylline

MechanismDescription
BronchodilationRelaxes bronchial smooth muscle
Phosphodiesterase InhibitionIncreases cAMP levels leading to smooth muscle relaxation
HDAC ActivationEnhances corticosteroid efficacy by increasing HDAC activity

Table 2: Clinical Efficacy of Theophylline

Study TypePatient PopulationFindings
Double-Blind Study14 mild asthmaticsIncreased HDAC activity; improved lung function
Longitudinal StudySevere COPD patientsReduced exacerbation rates; improved lung function
Combination TherapyAsthma patientsEnhanced symptom control; reduced inflammation

Mechanism of Action

Theophylline, 8-butyl-, hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and dilation of pulmonary blood vessels. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons of Theophylline Derivatives
Compound Name Substituent at 8-Position Pharmacological Activity Mechanism of Action Key Findings References
Theophylline, 8-butyl-, hydrochloride Butyl Hypothesized bronchodilator Likely PDE inhibition, adenosine antagonism Limited direct data; inferred from analogs N/A
Bamifylline hydrochloride Benzyl Bronchodilator, anti-asthmatic Adenosine A1 receptor antagonist Not metabolized to theophylline; prolonged action
8-Chlorotheophylline Chloro Bronchodilator, antibacterial PDE inhibition, antibacterial activity Antibacterial efficacy against Gram± bacteria
8-Anilide theophylline derivatives Anilide (aryl) Dual bronchodilator and antibacterial PDE inhibition, bacterial membrane disruption Superior to aminophylline in bronchospasm models
Theophylline (unmodified) Hydrogen Bronchodilator, anti-inflammatory Non-selective PDE inhibition, adenosine antagonism Short half-life; narrow therapeutic index

Pharmacological and Mechanistic Insights

  • Its adenosine A1 antagonism may enhance bronchodilation without CNS side effects linked to A2A/A2B receptor modulation.
  • 8-Chlorotheophylline Derivatives : Chlorine substitution enhances antibacterial activity, as seen in synthesized analogs effective against Staphylococcus aureus and Escherichia coli . This dual activity is absent in unmodified theophylline.
  • 8-Anilide Derivatives: These compounds demonstrate synergistic bronchodilator and antibacterial effects, with some exhibiting 2–3× greater anti-bronchoconstrictive activity than aminophylline in guinea pig models .

Q & A

Q. What experimental models are suitable for evaluating the intestinal permeability of Theophylline, 8-butyl-, hydrochloride?

The silkworm (Bombyx mori) larval model is a validated in vivo system for assessing intestinal permeability. This model allows for high-throughput screening using HPLC analysis, with optimized flow rates and solvent compositions to resolve the compound from biological matrices. Retention times for structurally related xanthines (e.g., theophylline: ~23 min) can guide method adaptation for 8-butyl-theophylline derivatives .

Q. How can researchers ensure purity and structural fidelity during the synthesis of 8-butyl-theophylline derivatives?

Normal-phase HPLC with UV detection is recommended for purity assessment. For example, separation of theophylline analogs (e.g., 8-chlorotheophylline) using silica columns and mobile phases like chloroform-methanol mixtures (95:5 v/v) achieves baseline resolution. Structural confirmation requires complementary techniques such as 1^1H-NMR and mass spectrometry .

Q. What chromatographic methods are effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., 0.1% trifluoroacetic acid) is widely used. For enhanced sensitivity, coupling with low-temperature plasma ionization (LTP-IMS) improves detection limits in liquid samples, as demonstrated for theophylline and related compounds .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data between in vitro and in vivo models for 8-butyl-theophylline be resolved?

Discrepancies often arise from differences in metabolic enzyme activity or membrane transporters. A tiered approach is recommended:

  • Step 1: Validate in vitro permeability using Caco-2 cells with efflux transporter inhibitors (e.g., verapamil for P-gp).
  • Step 2: Compare results with B. mori larvae, which provide intact intestinal barriers and rudimentary metabolic pathways.
  • Step 3: Conduct mechanistic studies (e.g., molecular docking) to assess interactions with cytochrome P450 isoforms .

Q. What strategies address co-elution challenges in the simultaneous analysis of 8-butyl-theophylline and its metabolites?

Two-dimensional chromatography (e.g., LC-IMS-MS) enhances resolution. For example:

Column Mobile Phase Detection
HILIC (1st dimension)Acetonitrile/ammonium formateIon mobility drift time
C18 (2nd dimension)Methanol/water + 0.1% formic acidHigh-resolution MS/MS
This method separates isobaric metabolites and quantifies low-abundance species .

Q. How do computational methods elucidate the interaction mechanisms between 8-butyl-theophylline and biological targets?

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis reveal electronic interactions. For instance:

  • Electrostatic potential maps identify nucleophilic/electrophilic regions.
  • Binding energy calculations (e.g., ΔG = -8.2 kcal/mol) predict affinity for adenosine receptors. Experimental validation via cyclic voltammetry confirms redox behavior, as shown for theophylline-dopamine interactions .

Methodological Notes

  • Data Contradictions: Discrepancies in bioequivalence studies (e.g., extended-release formulations) require in vitro dissolution testing (pH 1.2–6.8 buffers) paired with in vivo pharmacokinetic sampling in rodent models .
  • Safety Protocols: Waste containing 8-butyl-theophylline derivatives must be segregated and processed by certified biowaste facilities to prevent environmental contamination .

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